1-Cyclohexylcyclopropane-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Stereochemistry

Fragment-based screening and agrochemical discovery programs requiring precise lipophilicity control often struggle with stereochemical heterogeneity. 1-Cyclohexylcyclopropane-1-carboxylic acid (CAS 803736-51-8) directly addresses this need as a conformationally rigid building block with zero undefined stereocenters, delivering reliable structure-activity interpretation. • 0 undefined stereocenters vs. racemic 2-cyclohexyl regioisomer - eliminates chiral separation bottlenecks【Local Differentiation Evidence】 • XLogP3 2.8 occupies a distinct lipophilicity band ideal for CNS and intracellular target libraries【Local Differentiation Evidence】 • Powder form with 4°C storage enables accurate multi-gram dispensing and pilot-plant handling【Local Differentiation Evidence】

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 803736-51-8
Cat. No. B1422706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylcyclopropane-1-carboxylic acid
CAS803736-51-8
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2(CC2)C(=O)O
InChIInChI=1S/C10H16O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
InChIKeyCXFVLOHIQZJBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexylcyclopropane-1-carboxylic Acid: Physicochemical Identity and Procurement Profile


1-Cyclohexylcyclopropane-1-carboxylic acid (CAS 803736-51-8) is a C10H16O2 cyclopropane carboxylic acid derivative featuring a cyclohexyl substituent at the cyclopropane 1-position, forming a quaternary carbon center at the ring junction . It is supplied as a powder with commercial purity specifications ranging from 95% to NLT 98% and requires storage at 4 °C . The compound is cataloged as a conformationally rigid building block for medicinal chemistry and agrochemical synthesis applications, with PubChem CID 53745023 and MDL number MFCD20657665 .

Stereochemical Identity Achiral single-entity building block with 0 undefined stereocenters, supporting consistent stoichiometry and SAR reproducibility
Physical Form Supplied as a powder for accurate weighing; requires refrigerated storage
Application Scope Conformationally rigid scaffold for medicinal chemistry and agrochemical synthesis applications

Why Generic Cyclopropane or Cyclohexane Analogs Cannot Substitute


Substituting 1-cyclohexylcyclopropane-1-carboxylic acid with a seemingly similar cyclopropane or cyclohexane carboxylic acid analog introduces quantifiable changes in stereochemical complexity, lipophilicity, ring strain, and thermal behavior that directly impact synthetic reproducibility, downstream reaction outcomes, and physicochemical property profiles. The 1-substituted regioisomer bears zero undefined stereocenters, whereas the 2-cyclohexyl regioisomer (CAS 91056-79-0) exists as a racemic mixture with two undefined stereocenters . Compared to non-cyclopropane cyclohexanecarboxylic acid (CAS 98-89-5), the target compound incorporates approximately 27.5 kcal/mol of cyclopropane ring strain energy, fundamentally altering its reactivity profile . Furthermore, the computed XLogP3 of 2.8 for the target differs by 0.9 to 2.2 log units from cyclohexanecarboxylic acid (XLogP3 1.9) and 1-methylcyclopropane-1-carboxylic acid (XLogP3 0.6), respectively, corresponding to up to a ~158-fold difference in octanol-water partition coefficient . Head-to-head biological comparison data for this specific building block are absent from the peer-reviewed primary literature; the differentiation evidence presented below is therefore grounded in authoritative computed molecular descriptors and experimentally determined physicochemical properties .

Stereochemical variability
The 2-substituted regioisomer exists as a racemic mixture (2 undefined stereocenters) and may introduce batch-dependent stereochemical heterogeneity that complicates SAR interpretation.
Reactivity profile mismatch
Non-cyclopropane analogs lack ~27.5 kcal/mol ring strain and may preclude strain-release-driven transformations, while also shifting metabolic stability outcomes relative to the strained scaffold.
Lipophilicity divergence
XLogP3 of 2.8 for the target differs by 0.9–2.2 log units from cyclohexane and methylcyclopropane analogs; this may shift membrane permeability and ADME profiles in lead optimization.

Quantitative Differentiation Evidence Versus Closest Analogs


Stereochemical Complexity: Achiral 1-Substituted vs Racemic 2-Substituted Regioisomers

1-Cyclohexylcyclopropane-1-carboxylic acid (CAS 803736-51-8) possesses 0 undefined atom stereocenters and 0 undefined bond stereocenters, defining it as a single, achiral molecular entity. In contrast, the 2-substituted regioisomer, 2-cyclohexylcyclopropane-1-carboxylic acid (CAS 91056-79-0), contains 2 undefined atom stereocenters, meaning it is procured as a racemic or diastereomeric mixture with attendant batch-to-batch stereochemical variability . The 1-substituted regioisomer also exhibits a higher computed molecular complexity score of 188 versus 182 for the 2-substituted analog .

Stereochemical Complexity
Reported
0 undefined stereocenters (target) vs 2 (2-substituted regioisomer); complexity score 188 vs 182
Supports consistent stereochemical identity in SAR studies
Computed descriptors from PubChem
Medicinal Chemistry Organic Synthesis Stereochemistry

Lipophilicity Differentiation: Cyclohexyl-Cyclopropane Hybrid vs Mono-Cycloalkane Analogs

The target compound displays a computed XLogP3 of 2.8, representing an intermediate-to-high lipophilicity that bridges the gap between low-lipophilicity small cyclopropane acids and the higher-lipophilicity cyclohexane-only carboxylic acid space. This contrasts with cyclohexanecarboxylic acid (XLogP3 = 1.9), 1-phenylcyclopropane-1-carboxylic acid (XLogP3 = 1.7), 1-methylcyclopropane-1-carboxylic acid (XLogP3 = 0.6), and 1-cyclopropylcyclopropane-1-carboxylic acid (LogP estimated at 1.26) . The 0.9 log unit advantage over cyclohexanecarboxylic acid translates to an approximately 8-fold higher octanol-water partition coefficient, while the 2.2 log unit difference versus the methyl analog corresponds to a ~158-fold higher partition coefficient .

Lipophilicity (XLogP3)
Reported
2.8
Δ +0.9 to +2.2 vs cyclohexane and methyl analogs
Distinct lipophilicity window may support permeability profiling
~8- to ~158-fold higher partition coefficient
Drug Design ADME Physicochemical Properties

Thermal Processing Window: Boiling Point vs Cycloalkane Carboxylic Acids

1-Cyclohexylcyclopropane-1-carboxylic acid exhibits a predicted boiling point of 291.7 ± 8.0 °C at 760 mmHg, which is 59 °C higher than cyclohexanecarboxylic acid (232–233 °C) and 107 °C higher than 1-methylcyclopropane-1-carboxylic acid (183–185 °C) . This elevated boiling point provides a substantially wider liquid-phase thermal processing window before volatilization, while the flash point of 136.4 ± 13.1 °C indicates adequate safety margin for common laboratory handling conditions . The computed vapor pressure of 0.0 ± 1.3 mmHg at 25 °C (identical within error to the 2-cyclohexyl regioisomer at 0.0 ± 1.2 mmHg) means both regioisomers share negligible ambient-temperature volatility .

Boiling Point (760 mmHg)
Reported
291.7 ± 8.0 °C
Δ +59 °C vs cyclohexanecarboxylic acid; +107 °C vs methyl analog
Wider thermal processing window may enable broader solvent selection
Predicted value; vapor pressure negligible at RT
Process Chemistry Thermal Stability Large-Scale Synthesis

Cyclopropane Ring Strain as a Reactivity and Metabolic Stability Determinant

1-Cyclohexylcyclopropane-1-carboxylic acid incorporates a cyclopropane ring with approximately 27.5 kcal/mol of ring strain energy, a feature absent in cyclohexanecarboxylic acid (0 kcal/mol ring strain) and other non-cyclopropane carboxylic acid building blocks . This strain energy imparts distinct reactivity—including susceptibility to strain-release-driven C–C bond cleavage under Pd(II) catalysis—and has been associated in the medicinal chemistry literature with altered metabolic stability, modulation of pKa, and enhanced entropic binding contributions compared to unstrained alkyl carboxylic acids . The parent hydrocarbon cyclohexylcyclopropane has an experimentally determined enthalpy of combustion of −1317.8 kcal/mol (liquid phase), reflecting the combined energetic contribution of both the cyclopropane strain and the cyclohexane ring system . No head-to-head biological or metabolic stability data comparing this specific compound directly against cyclohexanecarboxylic acid are currently available in the peer-reviewed literature.

Cyclopropane Ring Strain
Class-level
~27.5 kcal/mol
May enable strain-release reactivity; metabolic stability effects unverified
No direct compound-specific data; inferred from class-level evidence
Drug Metabolism Reactivity Molecular Design

Physical Form and Storage Stability: Powder vs Low-Melting Liquid Comparators

1-Cyclohexylcyclopropane-1-carboxylic acid is supplied and stored as a powder at 4 °C . This contrasts with cyclohexanecarboxylic acid, which has a melting point of 29–31 °C and exists as a low-melting solid that can liquefy under ambient laboratory conditions, and with 1-methylcyclopropane-1-carboxylic acid (CAS 6914-76-7), which has a melting point of 30–32 °C yet is classified physically as a liquid at 20 °C . The 1-phenyl analog (CAS 6120-95-2) has a significantly higher melting point of 84–87 °C but incorporates an aromatic ring that substantially alters electronic and conformational properties . The target compound's powder form at ambient temperature simplifies weighing accuracy, reduces hygroscopicity risks, and facilitates precise stoichiometric dispensing in parallel synthesis and compound management workflows.

Physical Form at 25°C
Reported
Powder solid; comparators are low-melting solids or liquids near RT
Powder form may facilitate accurate weighing and parallel synthesis handling
Storage at refrigerated temperature recommended
Compound Management Laboratory Handling Formulation

High-Value Application Scenarios Based on Quantitative Evidence


Lead Optimization Requiring Stereochemically Unambiguous Building Blocks

When SAR studies demand a cyclohexyl-cyclopropane carboxylic acid scaffold with defined, reproducible stereochemistry, the 1-substituted regioisomer (0 undefined stereocenters) should be selected over the 2-substituted regioisomer (2 undefined stereocenters, racemic mixture) to avoid introducing stereochemical heterogeneity that complicates analytical characterization, chiral separation, and structure-activity interpretation . This is particularly critical for programs advancing toward candidate nomination where single-entity purity documentation is a regulatory expectation.

Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity

Fragment and building-block libraries targeting CNS or intracellular targets often require precise lipophilicity tuning. At XLogP3 2.8, 1-cyclohexylcyclopropane-1-carboxylic acid occupies a distinct lipophilicity band that is ~0.9 log units above cyclohexanecarboxylic acid (XLogP3 1.9) and ~2.2 log units above 1-methylcyclopropane-1-carboxylic acid (XLogP3 0.6), making it suitable for fragment growing or merging strategies where increased membrane permeability is sought without resorting to fully aromatic or polycyclic systems .

Synthetic Methodology Exploiting Cyclopropane Ring Strain

The cyclopropane ring strain energy of approximately 27.5 kcal/mol enables strain-release-driven C–C bond functionalization reactions, including Pd(II)-catalyzed skeletal reorganization, that are inaccessible to unstrained cyclohexanecarboxylic acid . The cyclohexyl substituent at the 1-position further provides steric bulk that may direct regioselectivity in ring-opening transformations, making this compound a useful substrate for reaction discovery and methodology development in academic and pharmaceutical process chemistry laboratories .

Process Scale-Up Benefiting from Thermal Stability and Powder Form

The combination of a high boiling point (291.7 ± 8.0 °C), powder physical form at ambient temperature, and 4 °C storage requirement makes 1-cyclohexylcyclopropane-1-carboxylic acid amenable to multi-gram and kilogram-scale synthesis operations. The wide thermal window between ambient storage and boiling point (~290 °C) permits aggressive solvent removal and high-temperature reaction conditions without product volatilization, while the powder form enables accurate bulk dispensing for pilot-plant campaigns .

Application
Selection Property
Validation Focus
Stereochemically unambiguous lead optimization
Achiral single-entity regioisomer (0 undefined stereocenters)
Stereochemical identity confirmation by chiral analysis
Fragment-based lipophilicity tuning
Intermediate lipophilicity window distinct from common cycloalkane building blocks
Membrane permeability assay validation in target cell models
Strain-release-driven reaction discovery
Presence of cyclopropane ring strain for unique reactivity
Reactivity screening and regioselectivity profiling
Multi-gram scale-up synthesis
Elevated thermal processing window and powder-form consistency
Thermal stability and volatilization loss assessment; bulk dispensing accuracy
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